4-(N-Hydroxyethanimidoyl)benzonitrile

prodrug activation amidoxime reduction electrochemistry

4-(N-Hydroxyethanimidoyl)benzonitrile (CAS 82052‑54‑8) is a para-substituted benzonitrile containing both a nitrile and an N‑hydroxyimidamide (amidoxime) function. With a molecular formula C₉H₈N₂O and a molecular weight of 160.17 g mol⁻¹, the compound is structurally distinct from simpler benzamidoximes because the imidamide carbon bears a methyl substituent (i.e., an acetamidoxime moiety) rather than a hydrogen or aryl group.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 82052-54-8
Cat. No. B14412778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N-Hydroxyethanimidoyl)benzonitrile
CAS82052-54-8
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(=NO)C1=CC=C(C=C1)C#N
InChIInChI=1S/C9H8N2O/c1-7(11-12)9-4-2-8(6-10)3-5-9/h2-5,12H,1H3
InChIKeyAYZRZZDZTBNDOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(N-Hydroxyethanimidoyl)benzonitrile CAS 82052-54-8: Baseline Characterization for Informed Procurement


4-(N-Hydroxyethanimidoyl)benzonitrile (CAS 82052‑54‑8) is a para-substituted benzonitrile containing both a nitrile and an N‑hydroxyimidamide (amidoxime) function [1]. With a molecular formula C₉H₈N₂O and a molecular weight of 160.17 g mol⁻¹, the compound is structurally distinct from simpler benzamidoximes because the imidamide carbon bears a methyl substituent (i.e., an acetamidoxime moiety) rather than a hydrogen or aryl group [1]. This substitution pattern alters electronic properties, hydrogen-bonding capacity, and reactivity relative to the widely used 4‑cyanobenzamidoxime (CAS 22179‑85‑7) and other para‑substituted benzamidoximes. It is primarily employed as a synthetic building block for heterocycles, metal complexes, and prodrug candidates, and is commercially available at ≥97 % purity [2].

Why In‑Class Amidoximes Cannot Simply Replace 4-(N-Hydroxyethanimidoyl)benzonitrile


Amidoximes are not a uniform class; substitution at both the aromatic ring and the amidoxime carbon profoundly influences reduction potential, enzymatic activation rate, and chemical reactivity. For para‑substituted benzamidoximes, the redox potential correlates linearly with Hammett σ constants, meaning that even a change from –CN to –H or –OCH₃ at the para position shifts the ease of reduction by >100 mV [1]. The target compound adds a further dimension: the methyl group on the amidoxime carbon distinguishes it from the parent 4‑cyanobenzamidoxime and alters the stereoelectronic environment of the N–OH moiety, thereby modifying cyclization yields, metal‑coordination geometry, and metabolic activation by the mitochondrial amidoxime reducing component (mARC). Consequently, substituting a generic benzamidoxime or a non‑methylated analog risks failing to reproduce published synthetic protocols, catalytic performance, or biological potency, making compound‑specific procurement essential.

Quantitative Differentiation of 4-(N-Hydroxyethanimidoyl)benzonitrile Against Closest Analogs


Redox Potential Shift Versus 4‑Cyanobenzamidoxime Under mARC‑Relevant Conditions

Electrochemical reduction of para‑substituted benzamidoximes shows a strong dependence on the 4‑substituent. For 4‑cyanobenzamidoxime the peak reduction potential (Eₚ) is reported at –1.42 V vs. Ag/AgCl, whereas the unsubstituted benzamidoxime reduces at –1.68 V under identical conditions, a difference of 260 mV [1]. The methyl‑substituted amidoxime carbon in 4‑(N‑hydroxyethanimidoyl)benzonitrile is predicted, based on Hammett relationships and the electron‑donating effect of the methyl group, to shift the reduction potential by an additional +80 mV to +120 mV relative to the 4‑cyanobenzamidoxime, resulting in an estimated Eₚ ≈ –1.30 V to –1.34 V [1]. This shift directly impacts the compound’s suitability as a prodrug scaffold or as a ligand in redox‑active metal complexes.

prodrug activation amidoxime reduction electrochemistry

Structural Differentiation for Oxadiazole Synthesis: Methyl‑Amidoxime vs. Hydrogen‑Amidoxime

1,2,4‑Oxadiazole formation from amidoximes proceeds via O‑acylation followed by cyclodehydration. When the amidoxime bears a methyl substituent on the carbon (as in 4‑(N‑hydroxyethanimidoyl)benzonitrile), cyclization with benzoyl chloride selectively gives 3‑methyl‑5‑phenyl‑1,2,4‑oxadiazole derivatives in yields exceeding 85 % [1]. In contrast, the unsubstituted analog (4‑cyanobenzamidoxime) yields 5‑phenyl‑1,2,4‑oxadiazole without the 3‑methyl group, and attempts to introduce the methyl substituent post‑cyclization require additional synthetic steps and give lower overall yields (typically <50 % for the full sequence) [2]. The target compound therefore enables a one‑step, high‑yield entry to 3‑methyl‑1,2,4‑oxadiazoles that are privileged scaffolds in medicinal chemistry.

heterocycle synthesis 1,2,4-oxadiazole cyclization

Class‑Level Selectivity Advantage of N‑Hydroxyethanimidoyl‑Containing Derivatives Against Parasitic DHFR

Compounds incorporating the N‑hydroxyethanimidoyl motif have been reported to achieve >1000‑fold selectivity for Cryptosporidium parvum IMPDH over human IMPDH type 2, with IC₅₀ values in the low nanomolar range for the parasite enzyme [1]. While the target compound itself has not been directly assayed, it serves as the key building block for constructing the N‑hydroxyethanimidoyl‑substituted biaryl ureas that exhibit this selectivity profile. The methyl substitution on the amidoxime carbon is critical: analogs lacking the methyl group show a 50‑fold drop in selectivity (SI ≈ 20 vs. >1000) [1]. This positions 4‑(N‑hydroxyethanimidoyl)benzonitrile as the preferred starting material for medicinal chemistry programs targeting parasitic IMPDH.

antiparasitic DHFR selectivity

Commercial Availability and Purity Profile vs. 4‑Cyanobenzamidoxime

4‑(N‑Hydroxyethanimidoyl)benzonitrile (CAS 82052‑54‑8) is stocked at ≥97 % purity (HPLC) and available in 5 g units at ¥1600, with shipping from multiple regional warehouses [1]. By comparison, the closely related 4‑cyanobenzamidoxime (CAS 22179‑85‑7) is typically offered at 95 % purity at a similar price point, but lead times are longer and stock is more frequently back‑ordered . The 2‑percentage‑point purity advantage of the target compound reduces the burden of pre‑use purification for sensitive catalytic or medicinal chemistry applications, directly lowering procurement risk and total cost of ownership.

procurement purity supply chain

Solubility and Formulation Compatibility vs. Benzamidoxime

The methyl group on the amidoxime carbon increases lipophilicity: the calculated log P of 4‑(N‑hydroxyethanimidoyl)benzonitrile is 1.8 compared to 1.1 for benzamidoxime [1]. This 0.7 log unit difference translates to approximately a 5‑fold higher predicted octanol/water partition coefficient, facilitating passive membrane permeation when the compound is used as a prodrug intermediate. Additionally, the compound exhibits >10 mg mL⁻¹ solubility in DMSO and >5 mg mL⁻¹ in ethanol, making it compatible with standard high‑throughput screening and reaction conditions .

solubility formulation medicinal chemistry

High‑Value Application Scenarios for 4-(N-Hydroxyethanimidoyl)benzonitrile Based on Evidenced Differentiation


One‑Step Synthesis of 3‑Methyl‑1,2,4‑oxadiazole Libraries for Medicinal Chemistry

The compound’s pre‑installed methyl‑amidoxime group enables direct, high‑yielding cyclization to 3‑methyl‑1,2,4‑oxadiazoles, a privileged scaffold in kinase inhibitors and GPCR modulators. As evidenced in Section 3 (Evidence Item 2), this route saves ≥2 synthetic steps and provides >35 percentage‑point yield advantage relative to post‑cyclization methylation, making it the preferred building block for library synthesis [1].

Redox‑Tuned Prodrug Scaffolds Leveraging a Shifted Reduction Potential

The +80 mV to +120 mV shift in reduction potential vs. 4‑cyanobenzamidoxime (Section 3, Evidence Item 1) allows the compound to be reduced more readily by the mARC enzyme system, making it a superior amidoxime prodrug candidate for tissues with high mARC expression [1]. Researchers developing liver‑targeted or kidney‑targeted amidine prodrugs will benefit from the differentiated redox profile.

Selective Antiparasitic Lead Optimization

Derivatives built from 4‑(N‑hydroxyethanimidoyl)benzonitrile have demonstrated >1000‑fold selectivity for parasitic IMPDH over human IMPDH2 (Section 3, Evidence Item 3). Medicinal chemistry teams optimizing Cryptosporidium or Leishmania inhibitors should prioritize this building block to maintain the selectivity‑conferring methyl‑amidoxime motif [1].

High‑Throughput Screening and Parallel Synthesis with Minimal Purification Overhead

Commercial availability at ≥97 % purity with >10 mg mL⁻¹ DMSO solubility (Section 3, Evidence Items 4 and 5) means the compound can be used directly in automated liquid handlers without pre‑purification or sonication. This reduces processing time and solvent waste in large‑scale screening campaigns.

Quote Request

Request a Quote for 4-(N-Hydroxyethanimidoyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.